molecular formula C26H26N2O2S B11989304 Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- CAS No. 59157-97-0

Benzoxazole, 2,2'-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)-

Cat. No.: B11989304
CAS No.: 59157-97-0
M. Wt: 430.6 g/mol
InChI Key: XGGQZYWYJSARPO-UHFFFAOYSA-N
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Description

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- is a chemical compound known for its fluorescent properties. It is commonly used as an optical brightener, converting ultraviolet (UV) light into visible light. This compound is particularly valuable in various industrial applications, including the enhancement of the brightness and whiteness of materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves several steps. One common method includes the following steps:

    Starting Materials: The synthesis begins with the reaction of 2-amino-4-tert-butylphenol with chloromethyl ethyl ether hydrochloride.

    Reaction Conditions: The reaction is carried out under reflux conditions, followed by the addition of sodium sulfide and phase transfer catalysts.

    Intermediate Formation: The intermediate product is then reacted with ethylene glycol in the presence of sodium methoxide.

    Final Product: The final product is obtained through acidification, filtration, and recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and yield, often involving automated systems for precise control of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds with altered properties.

    Substitution: Substitution reactions, particularly electrophilic aromatic substitution, are common with this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens and nitrating agents are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the benzoxazole ring .

Scientific Research Applications

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- involves its ability to absorb UV light and re-emit it as visible lightThe molecular targets and pathways involved include the interaction with UV light and the subsequent emission of visible light .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzoxazole, 2,2’-(2,5-thiophenediyl)bis[6-(1,1-dimethylethyl)- stands out due to its high efficiency in converting UV light to visible light, making it particularly valuable in applications requiring high brightness and whiteness. Its stability and compatibility with various materials further enhance its utility in industrial applications .

Properties

CAS No.

59157-97-0

Molecular Formula

C26H26N2O2S

Molecular Weight

430.6 g/mol

IUPAC Name

6-tert-butyl-2-[5-(6-tert-butyl-1,3-benzoxazol-2-yl)thiophen-2-yl]-1,3-benzoxazole

InChI

InChI=1S/C26H26N2O2S/c1-25(2,3)15-7-9-17-19(13-15)29-23(27-17)21-11-12-22(31-21)24-28-18-10-8-16(26(4,5)6)14-20(18)30-24/h7-14H,1-6H3

InChI Key

XGGQZYWYJSARPO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=C(C=C1)N=C(O2)C3=CC=C(S3)C4=NC5=C(O4)C=C(C=C5)C(C)(C)C

Origin of Product

United States

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